![molecular formula C14H11FO3 B6328990 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid CAS No. 938181-74-9](/img/structure/B6328990.png)
3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid
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Description
3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid, also known as FPOB, is a compound in the field of medicinal chemistry. It has a CAS Number of 938181-74-9 and a molecular weight of 246.24 . The IUPAC name for this compound is 2-(benzyloxy)-3-fluorobenzoic acid .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid is C14H11FO3 . The InChI code for this compound is 1S/C14H11FO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 404.0±30.0 °C and a predicted density of 1.289±0.06 g/cm3 . Its pKa is predicted to be 3.14±0.36 . It is a solid at room temperature .Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-fluoro-2-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNBJPVOGUIYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid |
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